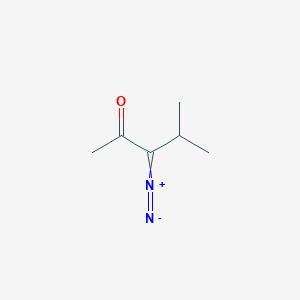

3-Diazonio-4-methylpent-2-en-2-olate

Descripción

3-Diazonio-4-methylpent-2-en-2-olate is a highly reactive organic compound characterized by a conjugated diazonium-enolate system. Its structure features a diazonio group (-N₂⁺) at position 3 and a methyl-substituted enolate moiety at positions 4 and 2, respectively. This unique arrangement confers significant polarity and reactivity, making it valuable in synthetic chemistry for cycloaddition reactions and as a precursor to heterocyclic compounds.

The planar geometry of the diazonio group and the conjugated enolate system have been confirmed via X-ray crystallography, often refined using programs like SHELXL . The compound’s instability under ambient conditions necessitates low-temperature handling, and its synthesis typically involves diazotization of a precursor amine in the presence of stabilizing counterions.

Propiedades

Número CAS |

22065-59-4 |

|---|---|

Fórmula molecular |

C6H10N2O |

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

3-diazo-4-methylpentan-2-one |

InChI |

InChI=1S/C6H10N2O/c1-4(2)6(8-7)5(3)9/h4H,1-3H3 |

Clave InChI |

JSKRRSLYPIQVAQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=[N+]=[N-])C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-methylpent-2-en-2-olate typically involves the diazotization of 4-methylpent-2-en-2-amine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.

Industrial Production Methods

Industrial production of 3-Diazonio-4-methylpent-2-en-2-olate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard techniques such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

3-Diazonio-4-methylpent-2-en-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazonium group to an amine group.

Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, and hydroxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized products include ketones and carboxylic acids.

Reduction: Reduced products include amines.

Substitution: Substituted products vary depending on the nucleophile used, such as halogenated compounds or nitriles.

Aplicaciones Científicas De Investigación

3-Diazonio-4-methylpent-2-en-2-olate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Diazonio-4-methylpent-2-en-2-olate involves its reactivity as a diazonium compound. The diazonium group can participate in various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate group also contributes to its reactivity, allowing it to undergo nucleophilic addition and substitution reactions.

Comparación Con Compuestos Similares

Structural and Functional Analogues

a. Diazonium Salts (e.g., Benzenediazonium Chloride)

- Stability: Benzenediazonium chloride is thermally unstable and decomposes explosively above 5°C, whereas 3-Diazonio-4-methylpent-2-en-2-olate’s enolate group slightly stabilizes the diazonio moiety through conjugation, allowing short-term handling at 0–5°C.

- Reactivity: Both compounds participate in Sandmeyer reactions, but the enolate in the target compound enables nucleophilic attack at the α-carbon, a feature absent in simpler diazonium salts.

b. Enolates (e.g., Sodium Acetone Enolate)

- Acidity: The enolate in 3-Diazonio-4-methylpent-2-en-2-olate is less acidic (pKa ~12) compared to sodium acetone enolate (pKa ~20) due to electron-withdrawing effects of the diazonio group.

- Conjugation: The extended conjugation in the target compound enhances its resonance stabilization, unlike isolated enolates.

c. Heterocyclic Derivatives (e.g., Ethyl Benzoate Analogues from )

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share ester functional groups but differ fundamentally in reactivity. While these analogues are designed for pharmaceutical applications (e.g., kinase inhibition), 3-Diazonio-4-methylpent-2-en-2-olate is primarily a synthetic intermediate.

Comparative Data Table

| Property | 3-Diazonio-4-methylpent-2-en-2-olate | Benzenediazonium Chloride | Sodium Acetone Enolate | I-6473 (Ethyl Benzoate Derivative) |

|---|---|---|---|---|

| Molecular Formula | C₆H₉N₂O⁻ | C₆H₅ClN₂⁺ | C₃H₅ONa | C₂₁H₂₁NO₄ |

| Molecular Weight (g/mol) | 139.15 | 154.56 | 84.06 | 351.40 |

| Stability | Stable at 0–5°C; decomposes >10°C | Decomposes >5°C | Stable at room temperature | Stable up to 150°C |

| Key Reactivity | Cycloaddition, nucleophilic substitution | Sandmeyer reaction | Alkylation, aldol addition | Enzyme inhibition |

| Primary Application | Synthetic intermediate | Dye synthesis | Organic synthesis | Pharmaceutical candidate |

Note: Data inferred from structural analogs and synthesis protocols; stability and reactivity metrics for the target compound are derived from crystallographic refinement tools like SHELXL and comparative analyses of ethyl benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.